![molecular formula C7H9N3O B2386607 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1484437-84-4](/img/structure/B2386607.png)
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
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Description
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, also known as MPAC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiparasitic Activity
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile has shown promising antiparasitic properties. Specifically, it exhibits potent in vitro antipromastigote activity against Leishmania parasites . Further research in this area could explore its mechanism of action and potential as a therapeutic agent for parasitic infections.
Antimicrobial Potential
Derivatives of this compound, such as compounds 1a and 1b, have demonstrated good antimicrobial potential . Investigating its efficacy against specific bacterial or fungal strains could provide valuable insights for drug development.
Molecular Simulation Studies
A molecular simulation study highlighted the binding pattern of compound 13 (which includes 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile) within the active site of LmPTR1. The favorable binding energy suggests its potential as a target for further drug design .
properties
IUPAC Name |
2-methoxy-2-(1-methylpyrazol-4-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10-5-6(4-9-10)7(3-8)11-2/h4-5,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRHWYUKMDCTJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile |
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